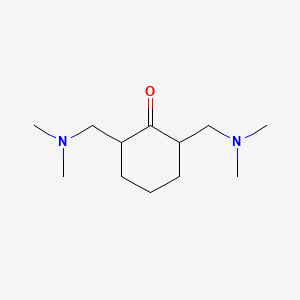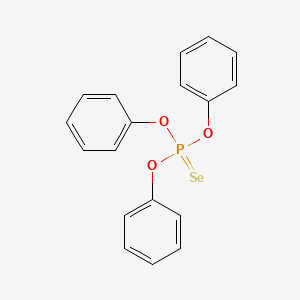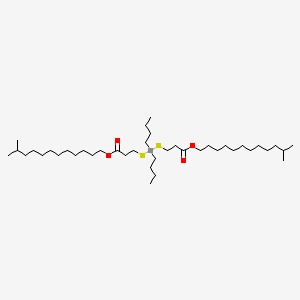
Diisotridecyl 3,3'-((dibutylstannylene)bis(thio))dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate is an organometallic compound with the molecular formula C40H80O4S2Sn and a molecular weight of 807.9008 . This compound is known for its unique structure, which includes a dibutylstannylene core linked to thioester groups. It is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
The synthesis of Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate involves the reaction of dibutyltin dichloride with diisotridecyl 3-mercaptopropionate under controlled conditions . The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The thioester groups can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: This compound is studied for its potential use in biological systems due to its ability to interact with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate involves its interaction with various molecular targets. The dibutylstannylene core can coordinate with metal ions and other electrophiles, while the thioester groups can undergo nucleophilic attack. These interactions lead to the formation of new chemical bonds and the modification of existing ones, which is the basis for its catalytic and reactive properties .
Comparaison Avec Des Composés Similaires
Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate is unique due to its specific combination of a dibutylstannylene core and thioester groups. Similar compounds include:
Dibutyltin dichloride: Lacks the thioester groups and has different reactivity.
Diisotridecyl 3-mercaptopropionate: Lacks the dibutylstannylene core and has different catalytic properties.
Dibutyltin bis(2-ethylhexanoate): Has different ester groups and reactivity.
These similar compounds highlight the unique combination of properties that Diisotridecyl 3,3’-((dibutylstannylene)bis(thio))dipropionate possesses, making it valuable for specific applications.
Propriétés
Numéro CAS |
84896-44-6 |
|---|---|
Formule moléculaire |
C40H80O4S2Sn |
Poids moléculaire |
807.9 g/mol |
Nom IUPAC |
11-methyldodecyl 3-[dibutyl-[3-(11-methyldodecoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-15(2)11-9-7-5-3-4-6-8-10-13-18-16(17)12-14-19;2*1-3-4-2;/h2*15,19H,3-14H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
ZVPIONMDWKYASL-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SCCC(=O)OCCCCCCCCCCC(C)C)SCCC(=O)OCCCCCCCCCCC(C)C |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-[6-[(2-bromo-4,6-dinitrophenyl)azo]-1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12788228.png)

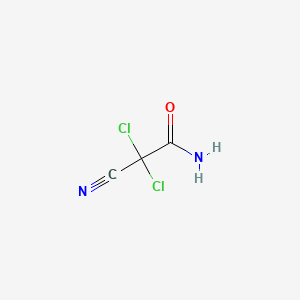
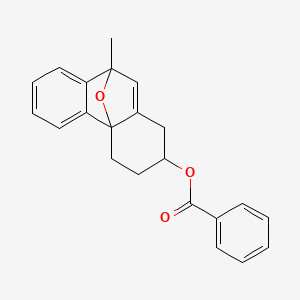
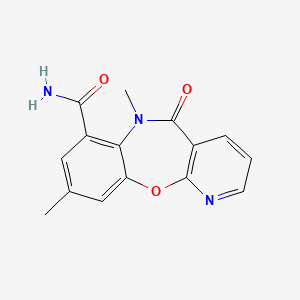
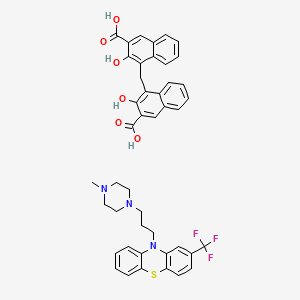
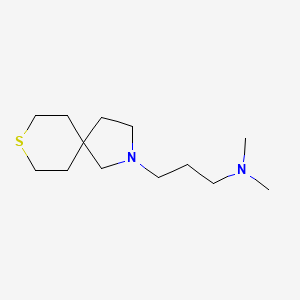

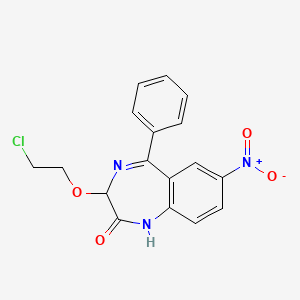
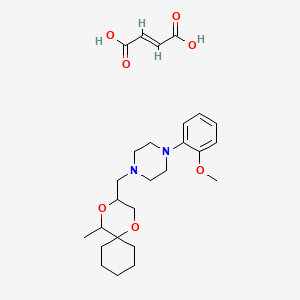
![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)

